2-Ferrocenylethylamine

概要

説明

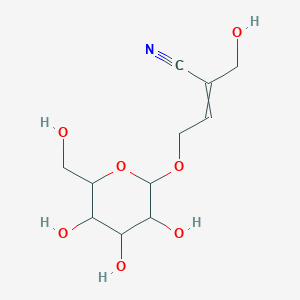

2-Ferrocenylethylamine, also known as N-(2-ferrocenylethyl)aniline, is a compound with the molecular formula C12H15FeN . It is a yellow-orange crystalline powder and is widely studied due to its diverse chemical and biological properties.

Synthesis Analysis

The synthesis of this compound has been demonstrated in an SN1 type substitution reaction of a racemic ferrocenyl derivative with a nitrogen nucleophile . The reaction parameters of the Eschweiler–Clark-modified Leuckart–Wallach reaction were used to transform this compound into the appropriate dimethylated tertiary amine .Molecular Structure Analysis

The molecular weight of this compound is 229.0992 . The compound is stable at room temperature but sensitive to air and moisture.Chemical Reactions Analysis

The dynamic parallel kinetic resolution (DPKR) of an α-ferrocenyl cation intermediate under the influence of a chiral conjugate base of a chiral phosphoric acid catalyst has been demonstrated in an SN1 type substitution reaction of a racemic ferrocenyl derivative with a nitrogen nucleophile .Physical And Chemical Properties Analysis

This compound has a boiling point of 120-125 °C (Press: 0.5 Torr) . It is insoluble in water but soluble in organic solvents like dichloromethane, toluene, and DMF.科学的研究の応用

Preparation of Unsymmetrical Disubstituted Ferrocenes

- Lithiation of N-Boc-Protected Ferrocenylalkylamines : The treatment of N-Boc-1-ferrocenylethylamine with n-BuLi leads to selective N,1'-dimetalation, providing a convenient route to unsymmetrical 1,1'-disubstituted ferrocenes (J. Chong & L. Hegedus, 2004).

Synthesis and Characterization of Cyclopalladated Compounds

- Optically Active Cyclopalladated Compounds : The diastereoselective cyclopalladation of N,N-dimethyl-1-ferrocenylethylamine produces unique compounds with specific configurations, useful for studying reactivity and bond properties (C. López et al., 1996).

Preparation of Chiral Ferrocenylphosphines

- Chiral Ligands for Asymmetric Reactions : Various chiral ferrocenylphosphines, derived from N,N-dimethyl-1-ferrocenylethylamine, are prepared for use as chiral ligands in transition metal complex catalyzed asymmetric reactions (Tamio Hayashi et al., 1980).

Study of Trans Effect in Palladium-Catalyzed Reactions

- Trans Effect of Different Coordinated Atoms in Palladium-Catalyzed Substitutions : A series of ferrocenyl ligands derived from N,N-dimethyl-(S)-α-ferrocenylethylamine are used to study the trans effect in palladium-catalyzed reactions, providing insights into coordination atom effects (T. Tu et al., 2003).

Synthesis of Chiral Bisferrocenyldiamines

- Chiral C(2)-Symmetric Bisferrocenyldiamines : These compounds, synthesized from chiral templates like N,N-(dimethylamino)-1-ferrocenylethylamine, exhibit catalytic activity in asymmetric cyclopropanation of olefins, showing potential in enantioselective synthesis (Jeonghoon Song et al., 1999).

Derivatization for Steroid Glucuronide Determination

- Derivatization Methods using Ferrocene Reagents : 2-Ferrocenylethylamine is used in new derivatization methods for determining steroid glucuronides, demonstrating its utility in biomedical analysis (K. Shimada et al., 1987).

Catalysis in Enantioselective Additions

- Enantioselective Addition of Dialkylzincs to Aldehydes : Chiral 1,2-disubstituted ferrocenyl amino alcohols, derived from N,N-dimethyl-1-ferrocenylethylamines, catalyze the enantioselective addition of dialkylzincs to aldehydes, important in the synthesis of optically active secondary alcohols (M. Watanabe et al., 1991).

Water Soluble Ferrocenyl Compounds

- Synthesis and Electrochemistry of Water Soluble Ferrocenyl Compounds : The preparation and properties of water soluble ferrocenyl compounds, including derivatives of 2-(N,N-dimethylamino)ethylferrocene, offer insights into their electrochemical behavior and potential applications (Alexander Salmon & P. Jutzi, 2001).

Asymmetric Cyclopalladation

- Asymmetric Cyclopalladation of Ferrocenophane : The process involves 1'-Dimethylamino[3]ferrocenophane undergoing asymmetric cyclopalladation, yielding organopalladium derivatives with high enantiomeric excess, useful in studying conformational rigidity and chirality (V. Sokolov et al., 1982).

Synthesis of Chiral Ferrocenyl Phosphine

- Synthesis of (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl] Ethyl-di-3,5-xylylphosphine : This synthesis, starting from ferrocene, yields chiral ferrocenyl phosphine compounds, showcasing a feasible route for large-scale production (Xu Wei-yun, 2010).

Coating of Graphite Electrodes

- Spontaneous Coating of Graphite Electrodes by Amino Ferrocenes : β-Ferrocenylethylamine binds spontaneously to certain pyrolytic graphite electrodes, forming coatings with electroactive ferrocene centers, relevant in electrochemistry (N. Oyama et al., 1979).

New Chiral Ligands for Selective Hydrogenation

- New Chiral Ferrocenylamine Sulfide and Selenide Ligands : These ligands, prepared from N,N-dimethyl-1-ferrocenylethylamine, form palladium and platinum complexes that act as catalysts for selective hydrogenation, important in asymmetric catalysis (Lai Chung-Kung et al., 1989).

Palladium(II) Metallamacrocycle as Suzuki-Coupling Catalyst

- Crystallographic Characterization and Catalytic Use : The complexation of bidentate ferrocenylamine with PdCl2(MeCN)2 forms a metallamacrocycle that catalyzes Suzuki cross-coupling reactions effectively, demonstrating its potential in organic synthesis (Z. Weng et al., 2004).

Cancer Research Applications

- Application in Cancer Research : Ferrocene-based compounds, including derivatives of this compound, show promising anticancer activity, highlighting the potential of these compounds in medicinal applications (C. Ornelas, 2011).

作用機序

将来の方向性

The present method provides efficient access to a ferrocenylethylamine derivative in a highly enantioselective manner, which is potentially useful as a key precursor of chiral ligands for metal catalysis . The development of an efficient method for the resolution of racemic cations under catalytic conditions is expected to open a new frontier for kinetic resolution .

特性

IUPAC Name |

cyclopenta-1,3-diene;2-cyclopenta-1,4-dien-1-ylethanamine;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.C5H5.Fe/c8-6-5-7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6,8H2;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJNQUGXOWDSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCN.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194288 | |

| Record name | 2-Ferrocenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41312-65-6 | |

| Record name | Ferrocenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41312-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ferrocenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041312656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ferrocenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions 2-Ferrocenylethylamine can undergo, and what are the products?

A1: this compound can participate in various reactions, with one prominent example being Bischler-Napieralski type cyclizations. When reacted with acyl chlorides, it forms N-acyl derivatives. These derivatives, upon further reaction with phosphorus pentoxide, undergo cyclization to yield cyclopentadienyl(dihydro-2-pyrindin-5-yl)iron derivatives []. This reaction pathway highlights the versatility of this compound as a building block for more complex organometallic compounds.

Q2: Can you elaborate on the coordination chemistry of this compound, specifically with mercury(II) chloride?

A2: Research indicates that this compound readily forms complexes with mercury(II) chloride []. The reaction yields a complex with the formula Hg(FcM)Cl₂, where FcM represents the this compound ligand. The structure of this complex, along with its analogs incorporating substituted this compound derivatives, has been elucidated using various spectroscopic techniques, including IR, ¹H NMR, and elemental analysis []. This complexation behavior with metal ions underscores the potential of this compound and its derivatives as ligands in coordination chemistry.

Q3: How does the presence of a ferrocenyl group in this compound influence its reactivity?

A3: The ferrocenyl group significantly impacts the reactivity of this compound. For instance, palladium-catalyzed reactions with ferrocenylimines, derived from this compound, can lead to the activation of σ(C–H) bonds within the molecule []. This activation is directed by the steric and electronic properties of the ferrocenyl group, showcasing its influence on the molecule's reactivity and potential for the synthesis of diverse organometallic structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

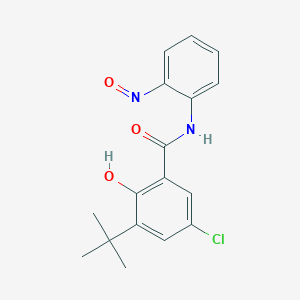

![2-[[oxo-(2-oxo-1H-quinolin-4-yl)methyl]amino]-3-phenylpropanoic acid methyl ester](/img/structure/B1231995.png)

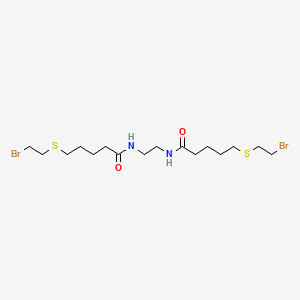

![2-Phenylbutanoic acid [2-oxo-2-(2-phenylanilino)ethyl] ester](/img/structure/B1231996.png)

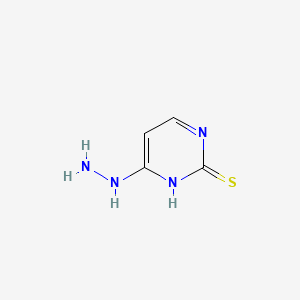

![Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-](/img/structure/B1231997.png)

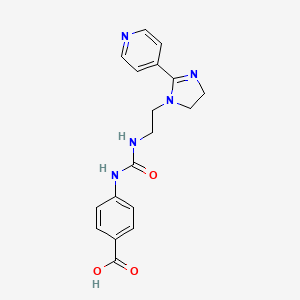

![12-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B1231999.png)